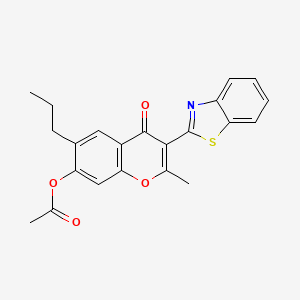

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their high pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized through a condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This is the most commonly used method for the synthesis of benzothiazoles .

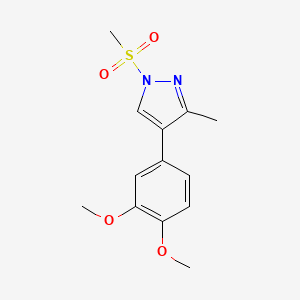

Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system is a significant structural icon in biochemistry and medicinal chemistry due to its pharmacodynamic versatility .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles .

科学的研究の応用

- Background : Quinazoline derivatives have attracted attention due to their diverse pharmacodynamic properties. In this context, the synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were investigated for their antibacterial potential .

- Findings : Several of these compounds demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds 12b, 12e, 12f, 12o, and 12p were identified as potent antibacterial agents .

- Specific Example : The substitution of 1-(1,3-benzothiazol-2-yl)piperazine at the C-7 position showed advantageous effects. This information could be relevant for antiviral drug development .

- Methodology : Researchers have optimized the synthesis of benzothiazoles using 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) as a reaction medium. The yield of benzothiazole remained consistent even after multiple reuses of [Bmim][OAc] .

- Clinical Relevance : Some quinazoline derivatives exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with therapeutic potential .

- Diverse Pharmacological Activities : Quinazoline derivatives have been investigated for antitumor, sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory properties .

- Inhibition of Tyrosine Kinase Receptors : The quinazoline nucleus plays a crucial role in inhibiting tyrosine kinase receptors, which are overexpressed in various cancers .

Antibacterial Activity

Antiviral Potential

Synthesis Optimization

Potential Anticancer Agents

Other Applications

作用機序

While the specific mechanism of action for “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate” is not available, benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory activities .

Safety and Hazards

将来の方向性

Benzothiazoles have been consistently regarded as a promising structural icon due to their pharmacodynamic versatility . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue to evolve, with a focus on green chemistry and the development of new synthetic processes .

特性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-4-7-14-10-15-18(11-17(14)27-13(3)24)26-12(2)20(21(15)25)22-23-16-8-5-6-9-19(16)28-22/h5-6,8-11H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQILQZDXIRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)